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Compound of Interest

Compound Name: 7-Bromobicyclo[2.2.1]heptane

Cat. No.: B083453 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 7-
Bromobicyclo[2.2.1]heptane (CAS No. 13237-88-2). The information is intended for

researchers, scientists, and professionals in drug development and other scientific fields who

require detailed characterization of this compound. This document collates available data for

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), presents it in

a structured format, and outlines the experimental protocols for these analytical techniques.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 7-
Bromobicyclo[2.2.1]heptane. Due to the limited availability of published experimental spectra

for this specific compound, representative data may be included to illustrate the expected

spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific experimental NMR data for 7-Bromobicyclo[2.2.1]heptane is not readily

available in public databases, the following tables provide predicted chemical shifts and

illustrative data based on the analysis of similar bicyclo[2.2.1]heptane structures.

Table 1: Predicted ¹H NMR Data for 7-Bromobicyclo[2.2.1]heptane
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~4.0 s (broad) 1H H7 (exo/endo)

~2.5 m 2H H1, H4

~1.8-2.0 m 4H H2, H3, H5, H6 (exo)

~1.2-1.4 m 4H H2, H3, H5, H6 (endo)

Note: Predicted data

is based on

computational models

and analysis of similar

structures. Actual

experimental values

may vary.

Table 2: Predicted ¹³C NMR Data for 7-Bromobicyclo[2.2.1]heptane

Chemical Shift (δ) ppm Assignment

~60-65 C7

~40-45 C1, C4

~30-35 C2, C3, C5, C6

Note: Predicted data is based on computational

models and analysis of similar structures. Actual

experimental values may vary.

Infrared (IR) Spectroscopy
The infrared spectrum of 7-Bromobicyclo[2.2.1]heptane is expected to show characteristic

absorption bands for C-H and C-Br bonds.

Table 3: Expected IR Absorption Bands for 7-Bromobicyclo[2.2.1]heptane
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Wavenumber (cm⁻¹) Intensity Assignment

2950-2850 Strong C-H stretch (alkane)

1450-1470 Medium C-H bend (alkane)

~600-700 Medium-Strong C-Br stretch

Mass Spectrometry (MS)
The mass spectrum of 7-Bromobicyclo[2.2.1]heptane is characterized by its molecular ion

peak and a distinctive isotopic pattern due to the presence of bromine.

Table 4: Mass Spectrometry Data for 7-Bromobicyclo[2.2.1]heptane

m/z Ratio Relative Intensity (%) Assignment

174/176 ~1:1
[M]⁺, Molecular ion with ⁷⁹Br

and ⁸¹Br isotopes

95 100 [C₇H₁₁]⁺, Loss of Br radical

67 High
Further fragmentation of

[C₇H₁₁]⁺

Data is consistent with the

expected fragmentation

pattern for this molecule.

Experimental Protocols
The following sections detail the generalized methodologies for acquiring the spectroscopic

data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:
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7-Bromobicyclo[2.2.1]heptane sample

Deuterated chloroform (CDCl₃)

5 mm NMR tubes

Pipettes

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

Sample Preparation: Dissolve approximately 10-20 mg of the 7-
Bromobicyclo[2.2.1]heptane sample in approximately 0.6 mL of CDCl₃ in a clean, dry vial.

Transfer: Using a pipette, transfer the solution to a 5 mm NMR tube.

Instrumentation: Insert the NMR tube into the spectrometer's spinner turbine and place it in

the magnet.

Tuning and Shimming: Tune and shim the spectrometer to optimize the magnetic field

homogeneity.

¹H NMR Acquisition: Acquire a single-pulse ¹H NMR spectrum. Set the spectral width to

cover the expected range of proton resonances (e.g., 0-10 ppm). Use a sufficient number of

scans to achieve an adequate signal-to-noise ratio.

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Set the spectral width

to cover the expected range of carbon resonances (e.g., 0-220 ppm).

Data Processing: Apply Fourier transformation to the acquired free induction decays (FIDs).

Phase the spectra and perform baseline correction. Calibrate the chemical shift scale using

the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
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Materials:

7-Bromobicyclo[2.2.1]heptane sample (liquid)

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

Solvent for cleaning (e.g., isopropanol)

Procedure:

Background Spectrum: Record a background spectrum of the empty, clean ATR crystal to

subtract atmospheric and instrumental interferences.

Sample Application: Place a small drop of the liquid 7-Bromobicyclo[2.2.1]heptane sample

directly onto the ATR crystal.

Spectrum Acquisition: Acquire the IR spectrum over a typical range of 4000-400 cm⁻¹.

Data Processing: Perform baseline correction and peak picking to identify the key absorption

bands.

Cleaning: Clean the ATR crystal thoroughly with a suitable solvent and a soft cloth after the

measurement.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

7-Bromobicyclo[2.2.1]heptane sample

Mass spectrometer with an Electron Ionization (EI) source

Volatile solvent (e.g., methanol or dichloromethane)

Vial and syringe for sample introduction

Procedure:
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Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent.

Instrument Setup: Tune the mass spectrometer using a standard calibration compound. Set

the ionization mode to Electron Ionization (EI) at a standard energy of 70 eV.

Sample Introduction: Introduce the sample into the ion source. For a liquid sample, this can

be done via direct injection or through a gas chromatograph (GC-MS).

Mass Spectrum Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-

300 amu).

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern. The

presence of bromine should be confirmed by the characteristic M+ and M+2 isotopic peaks

with an approximate 1:1 ratio.

Workflow Visualization
The following diagram illustrates the logical workflow for the spectroscopic analysis of 7-
Bromobicyclo[2.2.1]heptane.
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Spectroscopic Analysis Workflow for 7-Bromobicyclo[2.2.1]heptane
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Caption: Workflow for the spectroscopic analysis of 7-Bromobicyclo[2.2.1]heptane.

To cite this document: BenchChem. [Spectroscopic Data for 7-Bromobicyclo[2.2.1]heptane: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b083453#spectroscopic-data-for-7-bromobicyclo-2-2-
1-heptane-nmr-ir-ms]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b083453?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b083453?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

